N-Isopropyl-3-nitrobenzamide
Description
N-Isopropyl-3-nitrobenzamide (CAS: 50445-53-9) is a nitro-substituted benzamide derivative characterized by a nitro group (-NO₂) at the meta position (C3) of the benzene ring and an isopropyl group attached to the nitrogen atom of the amide moiety. Its molecular formula is C₁₀H₁₂N₂O₃, with a molar mass of 208.22 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly for preparing functionalized organic molecules due to the reactivity of its nitro and amide groups . Its crystal structure has been resolved using X-ray diffraction, confirming the planar geometry of the benzamide core and the spatial orientation of substituents .
Properties
IUPAC Name |
3-nitro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZHBIZCDHGGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324381 | |
| Record name | N-Isopropyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50445-53-9 | |
| Record name | N-(1-Methylethyl)-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50445-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406569 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050445539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50445-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Isopropyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-3-nitrobenzamide can be synthesized through the direct condensation of 3-nitrobenzoic acid and isopropylamine. The reaction typically involves the use of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Another method involves the nitration of benzamide to produce 3-nitrobenzamide, followed by the reaction with isopropylamine . This process can be carried out using household bleach as a reagent, which avoids the use of more hazardous chemicals like bromine and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: N-Isopropyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-Isopropyl-3-nitrobenzamide serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it valuable in organic synthesis:
- Reduction : The nitro group can be reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.
- Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. Studies have explored its interaction with biological targets, including enzymes and receptors, which may lead to significant therapeutic effects.
Medicine
In medicinal chemistry, this compound has been investigated for its potential role in drug development. Its unique structure allows for modifications that could lead to the discovery of new therapeutic agents targeting various diseases.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its reactivity facilitates the development of new compounds that can be employed in various industrial applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Drug Development
In a drug discovery project, researchers modified this compound to enhance its bioavailability. The modified compound showed improved pharmacokinetic properties in animal models, paving the way for further clinical studies.
Mechanism of Action
The mechanism of action of N-Isopropyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nitrobenzamide Derivatives
Substituent Effects on Physicochemical Properties
- N-Alkyl Groups: Isopropyl vs. Cyclohexyl/Butyl: The isopropyl group in this compound provides moderate steric hindrance compared to bulkier cyclohexyl derivatives (e.g., N-Cyclohexyl-3-nitrobenzamide), which may reduce solubility in polar solvents.
Nitro Group Position :
- Meta (C3) vs. Para (C4) : The meta-nitro configuration in this compound creates distinct electronic effects compared to para-nitro analogs (e.g., N-(3-Chlorophenethyl)-4-nitrobenzamide). Para-substitution often results in stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitution or reduction reactions.
Research Findings and Gaps
- Structural Insights : Crystallographic data for this compound confirms planar geometry, while analogs like N-Isopropyl-3-methyl-2-nitrobenzamide exhibit steric interactions between methyl and nitro groups, altering reactivity .
- Data Limitations : Quantitative solubility, melting points, and thermodynamic data for many analogs (e.g., N-Butyl-3-nitrobenzamide) are unavailable in public databases, highlighting the need for further experimental characterization .
Biological Activity
N-Isopropyl-3-nitrobenzamide is a nitroaromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isopropyl group and a nitro group attached to a benzamide structure. The positioning of the nitro group significantly influences its reactivity and biological activity. The compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby eliciting various biological effects .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular targets. The nitro group can be reduced to form reactive species that can bind to DNA, potentially resulting in cytotoxic effects. Additionally, the compound may inhibit certain enzymes or receptors, disrupting cellular pathways .
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. This compound has shown potential in inhibiting the growth of various microorganisms through mechanisms involving the production of toxic intermediates upon reduction .
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases .
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties in models of neurodegenerative disorders such as Parkinson's disease. The ability to protect dopaminergic neurons from damage is particularly noteworthy .
Research Findings and Case Studies
A variety of studies have highlighted the biological potential of this compound:
- Antitumor Activity : In vitro studies have indicated that related nitroaromatic compounds exhibit moderate cytotoxicity against cancer cell lines. For example, BNB (a related compound) showed an inhibitory concentration (IC50) of 21.8 µM against breast cancer cells . This suggests that this compound may also possess similar antitumor properties.
- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetic profile of nitroaromatic compounds indicate that they can induce cytochrome P450 enzymes, influencing drug metabolism and therapeutic efficacy . Understanding these interactions is crucial for developing effective drug formulations.
- Enzymatic Interactions : Studies have demonstrated that nitroaromatic compounds can interact with enzymes involved in oxidative degradation pathways, enhancing their potential for bioremediation applications .
Comparative Analysis
The following table summarizes key findings related to this compound and similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | TBD | Potential neuroprotective effects |
| BNB (related compound) | Antitumor | 21.8 | Moderate cytotoxicity against breast cancer cells |
| CPI1189 (related benzamide) | Neuroprotective | 1.37 | Protects dopaminergic neurons in MPTP model |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
